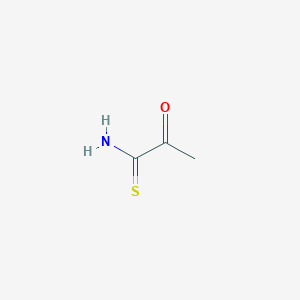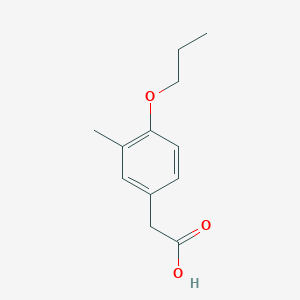![molecular formula C19H18N4O2S B2486615 1-(1,3-ベンゾチアゾール-2-イル)-N-[(フラン-2-イル)メチル]-5-(プロパン-2-イル)-1H-ピラゾール-3-カルボキサミド CAS No. 1013816-98-2](/img/structure/B2486615.png)
1-(1,3-ベンゾチアゾール-2-イル)-N-[(フラン-2-イル)メチル]-5-(プロパン-2-イル)-1H-ピラゾール-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5-(propan-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzothiazole ring, a furan ring, and a pyrazole ring
科学的研究の応用
1-(1,3-Benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5-(propan-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
準備方法
The synthesis of 1-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5-(propan-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting o-aminothiophenol with carbon disulfide and an alkyl halide under basic conditions.
Formation of the Pyrazole Ring: This involves the reaction of hydrazine with a 1,3-diketone.
Coupling of the Rings: The benzothiazole and pyrazole rings are coupled using a suitable linker, such as a carboxamide group, under appropriate conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反応の分析
1-(1,3-Benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5-(propan-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
作用機序
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5-(propan-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, van der Waals forces, or covalent interactions, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1-(1,3-Benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5-(propan-2-yl)-1H-pyrazole-3-carboxamide can be compared with similar compounds such as:
- 1-(1,3-Benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5-methyl-1H-pyrazole-3-carboxamide
- 1-(1,3-Benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5-ethyl-1H-pyrazole-3-carboxamide
These compounds share similar structural features but differ in the substituents on the pyrazole ring. The uniqueness of 1-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5-(propan-2-yl)-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
特性
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-5-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-12(2)16-10-15(18(24)20-11-13-6-5-9-25-13)22-23(16)19-21-14-7-3-4-8-17(14)26-19/h3-10,12H,11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGECXMRHQCOWNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2486533.png)
![3-(tert-butyl)-1-(3-hydroxypropyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/structure/B2486536.png)
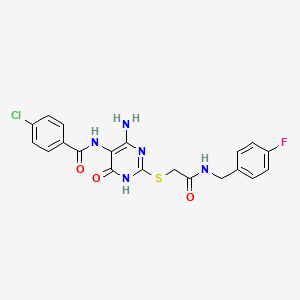
![N-([2,3'-bipyridin]-5-ylmethyl)-6-isopropoxynicotinamide](/img/structure/B2486538.png)
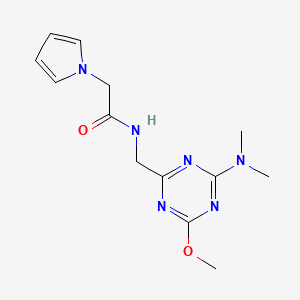
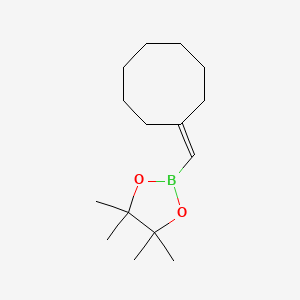
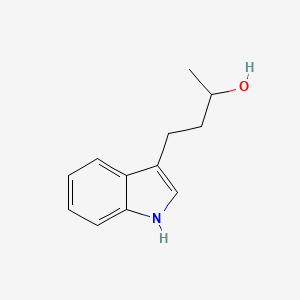
![5-(furan-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2486543.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({1-[(2-methoxyphenyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2486544.png)
![4-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine](/img/structure/B2486550.png)

![2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine](/img/structure/B2486553.png)
